molecular formula C17H16N8O2 B12615974 N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-N~3~-7H-purin-6-yl-beta-alaninamide

N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-N~3~-7H-purin-6-yl-beta-alaninamide

Cat. No.: B12615974
M. Wt: 364.4 g/mol
InChI Key: YQSSWVPBQGVRAG-UHFFFAOYSA-N
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Description

N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-N~3~-7H-purin-6-yl-beta-alaninamide is a complex organic compound that features a unique combination of a 1,2,4-oxadiazole ring and a purine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-N~3~-7H-purin-6-yl-beta-alaninamide typically involves multiple steps. One common approach is the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at 110°C to yield cinnamic acid. This intermediate is then reacted with amidoxime using carbonyl diimidazoles (CDI) in toluene to obtain 3,5-disubstituted 1,2,4-oxadiazole derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-N~3~-7H-purin-6-yl-beta-alaninamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Toluene, dichloromethane, ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-N~3~-7H-purin-6-yl-beta-alaninamide involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating interactions with enzymes and other proteins . This interaction can inhibit or modulate the activity of these proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-N~3~-7H-purin-6-yl-beta-alaninamide is unique due to its combination of the oxadiazole and purine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

Properties

Molecular Formula

C17H16N8O2

Molecular Weight

364.4 g/mol

IUPAC Name

N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-3-(7H-purin-6-ylamino)propanamide

InChI

InChI=1S/C17H16N8O2/c26-13(6-7-18-15-14-16(21-9-20-14)23-10-22-15)19-8-12-24-17(27-25-12)11-4-2-1-3-5-11/h1-5,9-10H,6-8H2,(H,19,26)(H2,18,20,21,22,23)

InChI Key

YQSSWVPBQGVRAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NO2)CNC(=O)CCNC3=NC=NC4=C3NC=N4

Origin of Product

United States

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